N-((4-(2-FLUOROPHENYL)PIPERAZINYL)THIOXOMETHYL)(4-METHYLPHENYL)FORMAMIDE
Overview
Description
N-((4-(2-FLUOROPHENYL)PIPERAZINYL)THIOXOMETHYL)(4-METHYLPHENYL)FORMAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a fluorophenyl group and a thioxomethyl group, which is further connected to a methylphenyl formamide moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(2-FLUOROPHENYL)PIPERAZINYL)THIOXOMETHYL)(4-METHYLPHENYL)FORMAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Fluorophenyl Group: The piperazine ring is then reacted with a fluorobenzene derivative in the presence of a catalyst to introduce the fluorophenyl group.
Thioxomethylation: The resulting compound undergoes thioxomethylation using a thioxomethylating agent such as carbon disulfide and a base.
Formamide Formation: Finally, the compound is reacted with a methylphenyl isocyanate to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((4-(2-FLUOROPHENYL)PIPERAZINYL)THIOXOMETHYL)(4-METHYLPHENYL)FORMAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, thiols; polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
N-((4-(2-FLUOROPHENYL)PIPERAZINYL)THIOXOMETHYL)(4-METHYLPHENYL)FORMAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-((4-(2-FLUOROPHENYL)PIPERAZINYL)THIOXOMETHYL)(4-METHYLPHENYL)FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and thioxomethyl groups play a crucial role in its binding affinity and selectivity towards these targets. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-((4-(2-CHLOROPHENYL)PIPERAZINYL)THIOXOMETHYL)(4-METHYLPHENYL)FORMAMIDE
- N-((4-(2-BROMOPHENYL)PIPERAZINYL)THIOXOMETHYL)(4-METHYLPHENYL)FORMAMIDE
- N-((4-(2-IODOPHENYL)PIPERAZINYL)THIOXOMETHYL)(4-METHYLPHENYL)FORMAMIDE
Uniqueness
N-((4-(2-FLUOROPHENYL)PIPERAZINYL)THIOXOMETHYL)(4-METHYLPHENYL)FORMAMIDE is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3OS/c1-14-6-8-15(9-7-14)18(24)21-19(25)23-12-10-22(11-13-23)17-5-3-2-4-16(17)20/h2-9H,10-13H2,1H3,(H,21,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQDVZVREGRHQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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